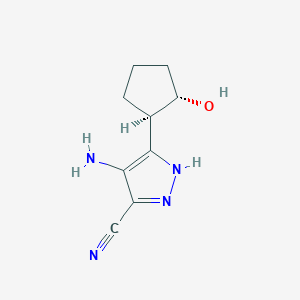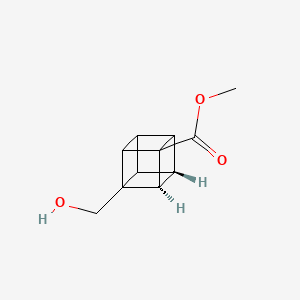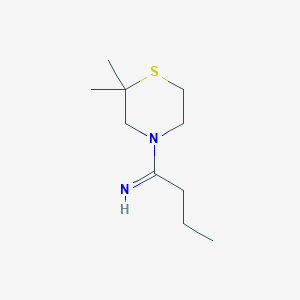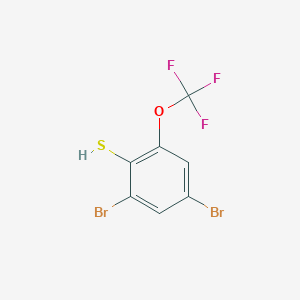
2,4-Dibromo-6-trifluoromethoxybenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-trifluoromethoxybenzenethiol is an organosulfur compound with the molecular formula C7H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-trifluoromethoxybenzenethiol typically involves the bromination of 4-trifluoromethoxyaniline followed by thiolation. One method involves the use of bromine and hydrogen peroxide in a water-phase reaction to achieve high purity and yield . The reaction conditions include the sequential addition of bromine and hydrogen peroxide to 4-trifluoromethoxyaniline in the presence of inert grinding media, followed by filtration and drying to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of recyclable solvents and minimal waste generation are key considerations in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-trifluoromethoxybenzenethiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-trifluoromethoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-trifluoromethylaniline
- 2,6-Dibromo-4-trifluoromethoxybenzenethiol
- 2,4-Dibromo-3,6-dimethylphenylamine
Uniqueness
2,4-Dibromo-6-trifluoromethoxybenzenethiol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
1208074-73-0 |
|---|---|
Fórmula molecular |
C7H3Br2F3OS |
Peso molecular |
351.97 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(trifluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H3Br2F3OS/c8-3-1-4(9)6(14)5(2-3)13-7(10,11)12/h1-2,14H |
Clave InChI |
IMSDNYAFQCMIEX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)S)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



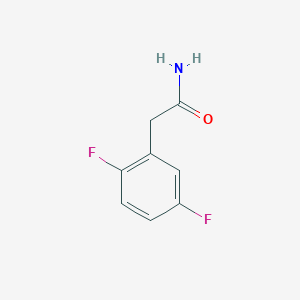


![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
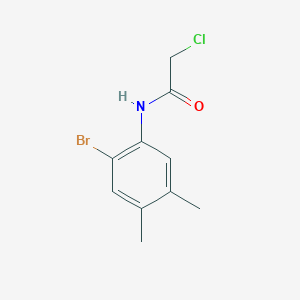
![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
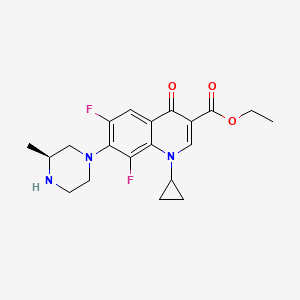
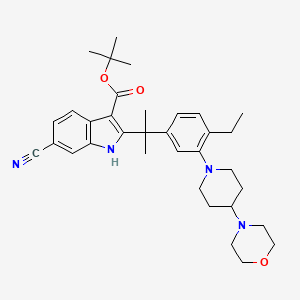

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
